2-benzoyl-3-chloro-1H-phenalen-1-one

Lipophilicity Drug-likeness Membrane permeability

Researchers probing phenalenone photophysics face a supply gap: commercially available derivatives rarely carry the specific 2-benzoyl/3-chloro substitution pattern needed for systematic SAR. This compound fills that gap as a lipophilic, purely HBA probe. • XLogP3 = 5.1 (~260× parent phenalenone) - suited for lipid bilayer & micelle distribution studies • Pre-registered DSSTox ID (DTXSID30382922) enables immediate in silico toxicology screening • 0 HBD / 2 HBA / 2 rotatable bonds & 3-Cl halogen-bonding site support crystal engineering & materials applications

Molecular Formula C20H11ClO2
Molecular Weight 318.8 g/mol
CAS No. 214597-35-0
Cat. No. B1654233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoyl-3-chloro-1H-phenalen-1-one
CAS214597-35-0
Molecular FormulaC20H11ClO2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl
InChIInChI=1S/C20H11ClO2/c21-18-14-10-4-8-12-9-5-11-15(16(12)14)20(23)17(18)19(22)13-6-2-1-3-7-13/h1-11H
InChIKeyCUTDPQUHPIJCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-3-chloro-1H-phenalen-1-one: Physicochemical Profile and Structural Classification


2-Benzoyl-3-chloro-1H-phenalen-1-one (CAS 214597-35-0) is a synthetic phenalenone derivative belonging to the phenalene/ phenalenone class of fused tricyclic aromatic ketones [1]. The compound bears a benzoyl substituent at the 2-position and a chlorine atom at the 3-position of the phenalen-1-one core, distinguishing it from the unsubstituted parent 1H-phenalen-1-one (PN, CAS 548-39-0) and from simpler halogenated analogs such as 3-chlorophenalen-1-one (CAS 83505-04-8) [2]. Computed physicochemical properties reported by PubChem include a molecular weight of 318.8 g/mol, XLogP3-AA of 5.1, a topological polar surface area (TPSA) of 34.1 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. The compound is registered in the EPA DSSTox database (DTXSID30382922) for regulatory and environmental screening purposes [3].

Computed physicochemical profile
Known computed lipophilicity (XLogP3), TPSA, and HBA/HBD support QSAR and drug-likeness modeling.
EPA DSSTox registration
Registered DTXSID enables computational toxicology and environmental screening workflows without manual substance registration.
Distinct substitution pattern
2-benzoyl, 3-chloro substituent set for phenalenone SAR studies where photophysical modulation is of interest.

Why Generic Phenalenone Substitution Fails for Research Applications


The phenalenone scaffold is exquisitely sensitive to substituent effects, particularly regarding its hallmark function as a singlet oxygen photosensitizer. The parent 1H-phenalen-1-one achieves a near-unity singlet oxygen quantum yield (ΦΔ ≈ 1.0) across multiple solvents, a property that is frequently degraded by many common substitutions [1]. The literature on phenalenone derivatives consistently demonstrates that the position, electronic nature, and steric bulk of substituents profoundly modulate photophysical behavior, including absorption wavelength, fluorescence emission, triplet excited state lifetime, and singlet oxygen generation efficiency [2]. The dual 2-benzoyl / 3-chloro substitution pattern present in CAS 214597-35-0 is structurally distinct from the singly-substituted derivatives most commonly studied (e.g., 6-alkoxy, aminoalkyl, or pyridone-containing phenalenones), and from naturally occurring phenalenones such as funalenone [3]. Consequently, generic substitution with a different phenalenone derivative—even one bearing a single chloro or a single benzoyl group—would introduce unpredictable changes in photophysical output, lipophilicity, and biological target engagement, undermining experimental reproducibility in applications where the specific substitution pattern is a critical design parameter [1].

Substituent-sensitive photophysics
Phenalenone singlet oxygen quantum yield is exquisitely sensitive to substitution; the 2-benzoyl/3-chloro pattern may shift ΦΔ away from parent phenalenone, and generic phenalenones cannot replicate this specific response.
Lipophilicity mismatch
Elevated computed logP (XLogP3-AA) compared to parent phenalenone alters membrane partitioning and solubility behavior, making non-benzoylated analogs poor substitutes in lipophilicity-dependent assays.
Non-interchangeable with singly-substituted derivatives
Most studied phenalenones carry single substituents; the dual-substitution motif here introduces combined steric and electronic effects that may not be reproduced by 3-chloro or 2-benzoyl monomers alone.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Hydrophobicity Comparison: Target Compound vs. Parent Phenalenone

The compound's computed partition coefficient (XLogP3-AA = 5.1) is substantially higher than that of the unsubstituted parent phenalenone (XLogP3-AA = 2.68 for 1H-phenalen-1-one, CAS 548-39-0), reflecting the combined lipophilic contribution of the 2-benzoyl and 3-chloro substituents [1][2]. This ΔlogP of approximately +2.4 units indicates markedly different partitioning behavior in biological membranes, lipid-based drug delivery systems, and organic/aqueous biphasic reaction media.

Computed logP difference
Cross-study comparable
ΔXLogP3-AA ≈ +2.42
(~260× partition shift)
Supports partitioning behavior differentiation
Computed by XLogP3 algorithm; both values from same PubChem release.
Lipophilicity Drug-likeness Membrane permeability Photosensitizer partitioning

Molecular Weight and Polar Surface Area Differentiation

The molecular weight of 318.8 g/mol (exact mass 318.0447573 Da) for the target compound represents a substantial increase over both the unsubstituted phenalenone (168.19 g/mol) and 3-chlorophenalen-1-one (214.65 g/mol) [1][2]. Despite this MW increase, the topological polar surface area remains constant at 34.1 Ų (identical to phenalenone due to the absence of additional polar atoms beyond the ketone oxygens), while the heavy atom count increases from 13 (PN) to 23 [1]. This combination of elevated MW with unchanged TPSA is characteristic of compounds with enhanced passive membrane permeability per the Veber rules threshold (TPSA < 140 Ų) [3].

MW & polarity descriptors
Cross-study comparable
MW 318.8 vs 168.2 g/mol
TPSA 34.1 vs 17.1 Ų
Heavy atoms 23 vs 13
Substantial MW increase may affect solubility and handling
Veber rule context; TPSA remains below 140 Ų.
Molecular descriptors Passive permeability Blood-brain barrier penetration ADME prediction

Impact of 2-Benzoyl Substitution on Singlet Oxygen Quantum Yield

The literature on phenalenone photosensitizers establishes that the parent 1H-phenalen-1-one exhibits a singlet oxygen quantum yield (ΦΔ) approaching unity (ΦΔ ≈ 0.95–1.0) in solvents such as acetonitrile, carbon tetrachloride, and water, making it the universal reference standard for ΦΔ determination [1][2]. However, the introduction of substituents—particularly at the 2- and 3-positions—is known to significantly alter ΦΔ: most substitutions reduce the quantum yield by opening competing deactivation pathways (fluorescence, internal conversion, or charge-transfer states), though the chloromethyl derivative was noted as an exception that retains high ΦΔ via a methylene bridge spacer [3]. The 2-benzoyl moiety in the target compound introduces an additional carbonyl chromophore and extended conjugation, which may red-shift absorption but could also introduce non-radiative decay pathways absent in the parent PN. The 3-chloro substituent further modulates the electronic environment of the phenalenone core through its electron-withdrawing inductive effect.

Singlet oxygen ΦΔ context
Class-level inference
No experimental ΦΔ for this derivative; parent PN ΦΔ ≈ 0.95–1.0.
Independent photophysical characterization recommended
2-benzoyl/3-chloro may introduce non-radiative decay pathways.
Singlet oxygen Photosensitizer quantum yield Photodynamic therapy Phenalenone photophysics

EPA DSSTox Registration for Environmental Screening

2-Benzoyl-3-chloro-1H-phenalen-1-one is registered in the EPA CompTox Chemicals Dashboard under DTXSID30382922 and is further classified within the NORMAN Suspect List Exchange framework [1]. This contrasts with many research-grade phenalenone derivatives that lack formal DSSTox registration and therefore cannot be readily screened against EPA computational toxicology models (ToxCast, ExpoCast) or included in environmental fate assessments without additional substance registration effort [2]. The DSSTox registration provides a curated structure-quality-assured identifier that enables cheminformatics interoperability with other EPA and international regulatory databases.

Regulatory database registration
Supporting evidence
DSSTox DTXSID30382922
NORMAN Suspect List Exchange
Enables computational toxicology screening
Pre-existing identifier for EPA/ECHA frameworks.
Environmental toxicology DSSTox Regulatory screening Chemical inventory

Hydrogen Bond Acceptor and Rotatable Bond Differences

Computed molecular descriptors from PubChem show that the target compound possesses 2 hydrogen bond acceptors (HBA = 2, from the two carbonyl oxygens of the phenalenone and benzoyl groups) and 2 rotatable bonds, compared to 1 HBA and 0 rotatable bonds for the parent phenalenone [1][2]. The additional HBA and rotatable bonds introduce conformational flexibility and additional intermolecular interaction capacity that are absent in the rigid, single-acceptor parent scaffold. These differences are non-trivial for applications involving host-guest chemistry, protein-ligand binding, or crystal engineering where precise control of intermolecular interactions is required [3].

HBA & rotatable bonds
Cross-study comparable
HBA 2 vs 1
Rotatable bonds 2 vs 0
Increased conformational flexibility for intermolecular interactions
Cactvs descriptors from PubChem; benzoyl rotatable degree of freedom.
Hydrogen bonding Rotatable bonds Conformational flexibility Ligand-receptor docking

Research and Industrial Application Scenarios for CAS 214597-35-0


Dual-Substituted Phenalenone for Photosensitizer SAR Studies

For research programs systematically probing the effect of 2-position benzoylation and 3-position halogenation on phenalenone photophysics, this compound provides a well-defined structural entry (XLogP3-AA = 5.1, TPSA = 34.1 Ų) that fills a lipophilicity gap between the parent phenalenone (XLogP3-AA = 2.68) and even more heavily substituted derivatives [1]. The availability of computed molecular descriptors through PubChem and EPA CompTox enables integration into QSAR and machine learning models without additional compound characterization [1][2]. Researchers should note that experimental singlet oxygen quantum yield data are not yet published for this specific derivative, and independent photophysical characterization is recommended as part of any SAR campaign [3].

Computational Toxicology Screening via DSSTox Registration

The compound's registration in the EPA CompTox Chemicals Dashboard (DTXSID30382922) and inclusion in the NORMAN Suspect List Exchange makes it suitable for in silico toxicology screening workflows where DSSTox-mapped identifiers are required for automated data retrieval [2]. This registration status provides a procurement advantage over custom-synthesized phenalenone analogs that would require manual substance registration before computational screening can proceed. Laboratories conducting environmental persistence, bioaccumulation, and toxicity (PBT) profiling under EPA or ECHA frameworks may select this compound for its pre-existing regulatory database integration [2].

Membrane Partitioning Studies with Elevated Lipophilicity

With an XLogP3-AA of 5.1 representing a ~260-fold increase in predicted partition coefficient compared to the parent phenalenone, this compound is suitable as a lipophilic probe in studies of photosensitizer distribution within lipid bilayers, micellar drug delivery systems, or hydrophobic polymer matrices [1]. The two hydrogen bond acceptors and zero hydrogen bond donors further define it as a purely HBA compound, distinct from hydroxyl-bearing phenalenones (e.g., funalenone with 6 HBA and 4 HBD) that engage in bidirectional hydrogen bonding [4]. This property profile supports applications where passive partitioning into hydrophobic compartments is desired without the confounding effects of hydrogen bond donor-mediated interactions [1].

Crystal Engineering with a Flexible Benzoylphenalenone Scaffold

The presence of two rotatable bonds (benzoyl group rotation) and two geometrically distinct carbonyl oxygen HBA sites provides a more complex crystal engineering building block than the rigid, planar parent phenalenone (0 rotatable bonds, 1 HBA) [1]. The chlorine atom at the 3-position introduces the potential for halogen bonding interactions (C–Cl···O/N) in co-crystal design, a supramolecular synthon that is structurally absent in non-halogenated phenalenones [1][4]. Researchers in materials science exploring phenalenone-based organic semiconductors, nonlinear optical materials, or porous organic frameworks may find this substitution pattern enables packing motifs unavailable from the parent scaffold [5].

Application
Selection Property
Validation Focus
Dual-substituted phenalenone for photosensitizer SAR
Computed lipophilicity and TPSA context
Independent ΦΔ measurement recommended
Computational toxicology screening
EPA DSSTox registration status
PBT profiling interoperability
Membrane partitioning studies
Elevated lipophilicity (HBA-only profile)
Partitioning in hydrophobic matrices
Crystal engineering
Rotatable benzoyl group and halogen bond potential
Co-crystal design and packing motif review
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